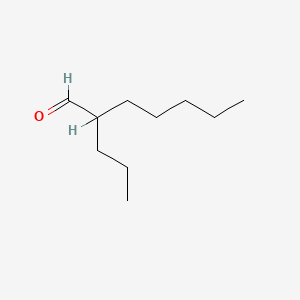

2-Propylheptan-1-al

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFNFOUJRMDJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997386 | |

| Record name | 2-Propylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76058-49-6 | |

| Record name | 2-Propylheptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76058-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylheptan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylheptan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Propylheptan-1-al chemical properties and characteristics

An In-depth Technical Guide to the Chemical Properties and Characteristics of 2-Propylheptan-1-al

Foreword for the Research Professional

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a focused and in-depth examination of this compound (CAS No. 76058-49-6). Unlike its more commercially prevalent alcohol analogue, 2-propylheptan-1-ol, the aldehyde this compound is primarily encountered as a transient intermediate in multi-step chemical syntheses. Consequently, publicly available data on its specific properties and applications are limited. This guide synthesizes the available information from chemical databases and patent literature to offer a comprehensive overview of its known chemical and physical properties, synthesis pathways, and reactivity. The content is structured to provide not just data, but also a deeper understanding of the causal relationships in its synthesis and chemical behavior, reflecting the perspective of a senior application scientist.

Physicochemical and Molecular Properties

This compound is a branched-chain aldehyde. Its molecular structure, characterized by a propyl group at the alpha-carbon of a heptanal backbone, influences its physical properties. The majority of available data on its physicochemical characteristics is derived from computational models, as cataloged in databases such as PubChem.[1]

A summary of these computed properties is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | PubChem[1] |

| Molecular Weight | 156.26 g/mol | PubChem[1] |

| CAS Number | 76058-49-6 | PubChem[1] |

| IUPAC Name | 2-propylheptanal | PubChem[1] |

| Synonyms | This compound, 2-propyl-heptanal | PubChem[1] |

| XLogP3-AA (LogP) | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 156.151415257 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 88.9 | PubChem[1] |

Synthesis and Industrial Significance

The primary industrial relevance of this compound is as a non-isolated intermediate in the production of 2-propylheptan-1-ol, a significant precursor for plasticizers and surfactants.[2][3] The synthesis is a multi-step process that begins with the aldol condensation of n-valeraldehyde (pentanal).

The following diagram illustrates the established synthesis workflow.

Caption: Synthesis workflow for 2-Propylheptan-1-ol via this compound.

Experimental Protocol: Synthesis via Aldol Condensation and Hydrogenation

The following protocol is based on methodologies described in the patent literature.[4]

Step 1: Preparation of 2-Propyl-2-heptenal from n-Valeraldehyde

-

A solution of 5% aqueous sodium hydroxide is brought to a vigorous reflux.

-

n-Valeraldehyde is added dropwise to the refluxing sodium hydroxide solution over a period of one hour with vigorous stirring.

-

Upon completion of the addition, the organic layer is separated.

-

The separated organic layer is distilled from a 2% sodium hydroxide solution.

-

The product is dried, for example, using a Dean-Stark trap, and then purified by distillation to yield 2-propyl-2-heptenal.

Step 2: Hydrogenation to this compound and 2-Propylheptan-1-ol

-

The 2-propyl-2-heptenal is subjected to hydrogenation in an autoclave.

-

A Raney nickel catalyst is typically used for this purpose.[4]

-

The hydrogenation can be performed in two stages: a partial hydrogenation to yield this compound, followed by a full hydrogenation to produce 2-propylheptan-1-ol. Alternatively, a single-stage hydrogenation can directly convert 2-propyl-2-heptenal to 2-propylheptan-1-ol.[4]

The causality behind this two-step process lies in the selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde (2-propyl-2-heptenal) to first yield the saturated aldehyde (this compound), followed by the reduction of the aldehyde functional group to the primary alcohol.

Chemical Reactivity

The chemical behavior of this compound is dictated by the reactivity of the aldehyde functional group. As a key intermediate, its primary reactions are reduction and oxidation.

Caption: Key chemical reactions of this compound.

-

Reduction: As previously described in its synthesis, this compound can be readily reduced to its corresponding primary alcohol, 2-propylheptan-1-ol. This is the final step in the industrial production of the alcohol.[2][3]

-

Oxidation: While not a primary industrial process, the aldehyde functional group of this compound is susceptible to oxidation. Mild oxidation of 2-propylheptan-1-ol can yield this compound.[5] Further, stronger oxidation of the aldehyde would result in the formation of 2-propylheptanoic acid.

Applications in Research and Drug Development

Direct applications of this compound are not widely documented. Its utility is almost exclusively as a transient intermediate in the synthesis of other chemical compounds, most notably 2-propylheptan-1-ol. The derivatives of this alcohol, such as esters, are used as plasticizers in polymers like PVC.[6]

While there are no direct pharmaceutical applications of this compound, the broader class of branched-chain aldehydes and their derivatives are of interest in medicinal chemistry for the synthesis of novel bioactive molecules. The lipophilic nature of the propyl and heptyl chains could be leveraged in the design of compounds with specific solubility and membrane permeability characteristics.

Safety and Toxicological Profile

There is a significant lack of specific toxicological data for this compound in the public domain. However, general knowledge of aldehydes suggests that it should be handled with care. Aldehydes as a class can be irritating to the skin, eyes, and respiratory system.

For the closely related alcohol, 2-propylheptan-1-ol, GHS hazard statements indicate that it can cause skin and serious eye irritation.[7] Given that aldehydes are often more reactive than their corresponding alcohols, it is reasonable to extrapolate that this compound may exhibit similar or more pronounced irritant properties. Professionals should consult the material safety data sheet (MSDS) from the supplier for the most current and detailed safety information.

Conclusion

This compound is a chemical entity of interest primarily due to its role as a key intermediate in the synthesis of the industrially significant alcohol, 2-propylheptan-1-ol. While data on the aldehyde itself are sparse, an understanding of its synthesis via aldol condensation and its fundamental reactivity—namely reduction to the alcohol and potential oxidation to the carboxylic acid—provides a solid foundation for its study and use in a research context. For professionals in drug development and chemical synthesis, the value of this compound lies in its potential as a building block for more complex molecules, where its branched alkyl structure can be used to modulate physicochemical properties. Further research into the specific properties and potential applications of this and similar branched aldehydes could open new avenues in materials science and medicinal chemistry.

References

-

2-Propylheptanal. PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Properties of 1-Heptanol, 2-propyl- (CAS 10042-59-8). Cheméo. Retrieved from [Link]

-

2-Propyl-1-heptanol. PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

2-Propylheptanol. Wikipedia. Retrieved from [Link]

-

1-Heptanol, 2-propyl-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- US Patent 2,921,089A - 2-propylheptanol and its esters. Google Patents.

-

2-propylheptanol. Chemsrc. Retrieved from [Link]

- US Patent 5,661,121A - 2-propyl heptanol alkoxylates and process of cleaning hard surfaces therewith. Google Patents.

- CA Patent 1,257,294A - Preparation of 2-propylheptanol and other alcohols. Google Patents.

- US Patent 7,291,748B2 - C10/C7 ester mixtures based on 2-propylheptanol. Google Patents.

-

1-Heptanol, 2-propyl-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

1-Heptanol, 2-propyl-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. 2-Propylheptanal | C10H20O | CID 3018634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propylheptanol - Wikipedia [en.wikipedia.org]

- 3. 2-Propyl-1-heptanol | 10042-59-8 [chemicalbook.com]

- 4. US2921089A - 2-propylheptanol and its esters - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. US7291748B2 - C10/C7 ester mixtures based on 2-propylheptanol - Google Patents [patents.google.com]

- 7. 2-Propyl-1-heptanol | C10H22O | CID 24847 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Propylheptan-1-al CAS number and molecular formula

An In-depth Technical Guide to 2-Propylheptan-1-al

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications.

Introduction and Core Identification

This compound, systematically known as 2-propylheptanal, is a branched-chain aldehyde. Its structure features a ten-carbon backbone, making it a valuable intermediate in the synthesis of larger molecules, most notably its corresponding alcohol, 2-propylheptan-1-ol. While direct applications in drug development are not extensively documented, its role as a precursor to plasticizer alcohols and other specialty chemicals underscores its industrial and research significance.[1] The branched nature of its structure can influence the physicochemical properties of its derivatives, a factor of interest in material science and potentially in the design of prodrugs where molecular architecture dictates formulation and delivery characteristics.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 76058-49-6 | [3] |

| Molecular Formula | C10H20O | [3] |

| Molecular Weight | 156.26 g/mol | [3] |

| IUPAC Name | 2-propylheptanal | [3] |

| Synonyms | This compound, 2-propyl-heptanal | [4] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not experimentally determined in sources | |

| Density | Not experimentally determined in sources | |

| Solubility | Expected to be soluble in organic solvents | |

| InChI Key | FEFNFOUJRMDJFO-UHFFFAOYSA-N | [3] |

| SMILES | CCCCCC(CCC)C=O | [3] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic aldehyde proton signal between δ 9-10 ppm. ¹³C NMR would display a carbonyl carbon signal in the range of δ 190-200 ppm.

-

Infrared (IR) Spectroscopy: A strong C=O stretching band around 1720-1740 cm⁻¹ would be indicative of the aldehyde functional group.

-

Mass Spectrometry (MS): The molecular ion peak would be observed, and fragmentation patterns would be consistent with the structure of a branched-chain aldehyde.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a two-step process that begins with the hydroformylation of C4 olefins, followed by an aldol condensation of the resulting n-pentanal.[1][5]

Overall Synthesis Pathway

The logical flow from C4 olefins to this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Step 1: Hydroformylation of C4 Olefins

Hydroformylation, also known as the oxo process, is a fundamental industrial reaction for producing aldehydes from alkenes.[6] In this step, a mixture of C4 olefins (butenes) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium complex, to produce C5 aldehydes.[1][5] The reaction conditions are optimized to favor the formation of the linear isomer, n-pentanal, over branched isomers.

Step 2: Aldol Condensation of n-Pentanal

The subsequent step involves the self-condensation of n-pentanal under basic conditions, a classic example of an aldol condensation.[7][8] This reaction is a powerful tool for forming carbon-carbon bonds.[9] One molecule of n-pentanal is deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second n-pentanal molecule. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the α,β-unsaturated aldehyde, 2-propylhept-2-enal, which is then hydrogenated to the final product, this compound.[7]

Experimental Protocol: Aldol Condensation of n-Pentanal

The following is a representative laboratory-scale protocol for the aldol condensation of n-pentanal.

Materials:

-

n-Pentanal (valeraldehyde), ≥98%

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with stirring capability

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine n-pentanal and ethanol.

-

Catalyst Addition: While stirring, slowly add the aqueous sodium hydroxide solution to the flask. The reaction is typically exothermic.

-

Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product.

-

Washing: Wash the organic layer sequentially with water and then brine to remove any remaining catalyst and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound.

Applications and Relevance in Research

The primary application of this compound is as a chemical intermediate in the synthesis of 2-propylheptan-1-ol.[10] This C10 alcohol is a significant plasticizer alcohol, used in the production of di-propylheptyl phthalate (DPHP), a plasticizer for PVC.[1] The demand for higher carbon chain plasticizers has been growing due to regulatory trends moving away from lower molecular weight phthalates.[1]

While direct applications of this compound in drug development are not prominent, the synthesis of branched-chain alcohols and their derivatives is of interest.[11] The structural motifs can be relevant in creating lipophilic moieties in drug candidates to modulate their pharmacokinetic properties.[2] Furthermore, the aldehyde functional group is reactive and can be a starting point for the synthesis of various other functional groups, including carboxylic acids and amines, which are common in pharmaceutical compounds.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[12]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors.[12] In case of contact, wash the affected area with plenty of water.

-

Fire Safety: Keep away from ignition sources as organic aldehydes can be flammable. Use dry chemical, carbon dioxide, or alcohol-resistant foam for fire suppression.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable C10 aldehyde with a well-established synthesis route from readily available C4 olefins. Its primary role as an intermediate in the production of the plasticizer alcohol 2-propylheptan-1-ol highlights its industrial importance. For researchers and scientists, understanding its synthesis and chemical reactivity provides a foundation for its use in creating more complex molecules with potential applications in material science and as building blocks in organic synthesis.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Propylheptan-1-ol: A Versatile Industrial Chemical for Diverse Applications. [Link]

- Google Patents. (1989). CA1257294A - Preparation of 2-propylheptanol and other alcohols.

-

Wikipedia. (n.d.). 2-Propylheptanol. [Link]

-

PubChem. (n.d.). 2-Propylpentanal. [Link]

-

PubChem. (n.d.). 2-Propylheptanal. [Link]

- Google Patents. (2017). WO2017080690A1 - Economical production of 2-propylheptanol.

-

Johnson Matthey. (n.d.). 2-Propyl Heptanol. [Link]

-

ScienceDirect. (2025). Solvent free aldol condensation of propanal to 2-methylpentenal using solid base catalysts. [Link]

-

PubChem. (n.d.). (2R)-2-propylheptanal. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Heptanol, 2-propyl-. [Link]

-

PubChem. (n.d.). 2-Propyl-1-heptanol. [Link]

-

ResearchGate. (2025). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. [Link]

-

Chemistry LibreTexts. (2022). 23.4: Using Aldol Reactions in Synthesis. [Link]

-

Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

Sources

- 1. matthey.com [matthey.com]

- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. 2-Propylheptanal | C10H20O | CID 3018634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. WO2017080690A1 - Economical production of 2-propylheptanol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CA1257294A - Preparation of 2-propylheptanol and other alcohols - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Propylheptanol - Wikipedia [en.wikipedia.org]

- 11. 2-Propylheptanol | 10042-59-8 | Benchchem [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Propylheptan-1-al

This guide provides an in-depth analysis of the expected spectroscopic signature of 2-propylheptan-1-al (C₁₀H₂₀O), a branched-chain aldehyde. While experimental data for this specific molecule is not extensively available in public repositories, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust, predictive guide for researchers. The methodologies and interpretations presented herein are designed to serve as a practical reference for the structural elucidation of similar aliphatic aldehydes.

Introduction: The Molecular Profile of this compound

This compound is a saturated aldehyde with a molecular weight of 156.27 g/mol .[1] Its structure features a ten-carbon backbone with a propyl group at the α-position relative to the aldehyde functional group. This branched structure introduces stereochemical considerations and complexities in its spectroscopic analysis, which this guide will explore in detail. Understanding the precise location and nature of its chemical bonds through spectroscopic methods is paramount for its application in chemical synthesis and materials science.

Methodological Workflow for Spectroscopic Analysis

A systematic approach is crucial for the unambiguous structural determination of an organic compound. The following workflow outlines the logical sequence of spectroscopic analyses.

Caption: A generalized workflow for the spectroscopic analysis of a liquid organic sample.

Infrared (IR) Spectroscopy: Identifying the Carbonyl Signature

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most prominent feature will be the aldehyde group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aldehyde and alkyl moieties.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| ~2955-2850 | C-H (Alkyl) | Stretching | Strong |

| ~2820 and ~2720 | C-H (Aldehyde) | Stretching (Fermi Doublet) | Medium, Sharp |

| ~1730 | C=O (Aldehyde) | Stretching | Strong, Sharp |

| ~1465 | C-H (Alkyl) | Bending | Medium |

Interpretation:

-

Alkyl C-H Stretches: A strong, broad absorption band between 2955-2850 cm⁻¹ is characteristic of the numerous sp³ C-H bonds in the propyl and heptyl chains.

-

Aldehydic C-H Stretch: A key diagnostic feature for aldehydes is the presence of a "Fermi doublet," two medium-intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹. This arises from the interaction between the C-H stretching vibration and an overtone of the C-H bending vibration.

-

Carbonyl C=O Stretch: An intense, sharp peak around 1730 cm⁻¹ unequivocally indicates the presence of a saturated aldehyde carbonyl group. Its high intensity is due to the large change in dipole moment during the stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer. The GC will separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), forms a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and then detected.

Predicted Mass Spectrum Data and Interpretation

The molecular ion for this compound (C₁₀H₂₀O) has a nominal mass of 156 amu.

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |

| 156 | [C₁₀H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - CHO]⁺ | α-cleavage, loss of formyl radical |

| 113 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |

| 85 | [M - C₅H₁₁]⁺ | α-cleavage, loss of pentyl radical |

| 57 | [C₄H₉]⁺ | β-cleavage |

| 43 | [C₃H₇]⁺ | β-cleavage |

| 29 | [CHO]⁺ | α-cleavage |

Interpretation and Fragmentation Pathway:

The fragmentation of aliphatic aldehydes is typically dominated by α- and β-cleavages adjacent to the carbonyl group, as well as McLafferty rearrangements if a γ-hydrogen is available.

-

Molecular Ion (m/z 156): The molecular ion peak may be observed, though it might be weak for a long-chain aliphatic aldehyde.

-

α-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is prone to cleavage. This can lead to the loss of the alkyl substituents, resulting in prominent peaks at m/z 113 (loss of the propyl group) and m/z 85 (loss of the pentyl chain from the heptyl group). Loss of the formyl radical (•CHO) would give a peak at m/z 127.[2][3]

-

β-Cleavage: Cleavage of the bond between the α- and β-carbons can also occur, leading to the formation of stable alkyl carbocations, such as the butyl cation at m/z 57.

-

McLafferty Rearrangement: A characteristic fragmentation for aldehydes with a γ-hydrogen involves a six-membered ring transition state, leading to the elimination of a neutral alkene. For this compound, this would result in a charged enol fragment.

Caption: Predicted major α-cleavage fragmentation pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is used, and the free induction decay (FID) is recorded.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

Data Processing: The FID is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to TMS.

Predicted ¹H NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.6 | Doublet (d) | 1H | H-1 (CHO) | The aldehydic proton is highly deshielded by the electronegative oxygen and exhibits a small coupling to the α-proton.[4] |

| ~2.3 | Multiplet (m) | 1H | H-2 (CH) | The α-proton is deshielded by the adjacent carbonyl group. |

| ~1.2-1.6 | Multiplet (m) | 12H | H-3, H-4, H-5, H-6, H-1', H-2' | Overlapping signals of the methylene protons in the alkyl chains. |

| ~0.9 | Triplet (t) | 6H | H-7, H-3' (CH₃) | Terminal methyl groups are the most shielded protons. |

Predicted ¹³C NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~203 | C-1 (CHO) | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield.[5] |

| ~55 | C-2 (CH) | The α-carbon is deshielded by the carbonyl group. |

| ~25-35 | C-3, C-4, C-5, C-6, C-1', C-2' | Methylene carbons of the alkyl chains. |

| ~14 | C-7, C-3' (CH₃) | Terminal methyl carbons are the most shielded. |

Interpretation:

The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus.[4][5]

-

¹H NMR: The most diagnostic signal is the aldehyde proton at ~9.6 ppm. Its doublet multiplicity arises from coupling to the single proton on the α-carbon (H-2). The integration values will confirm the number of protons corresponding to each signal.

-

¹³C NMR: The aldehyde carbonyl carbon at ~203 ppm is unmistakable. The number of distinct signals in the proton-decoupled ¹³C spectrum will indicate the number of non-equivalent carbon atoms in the molecule, providing information about its symmetry.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By combining the insights from IR, MS, and NMR spectroscopy, a complete and unambiguous structural assignment can be achieved. The characteristic signals—the C=O and aldehydic C-H stretches in the IR, the molecular ion and predictable fragmentation in the MS, and the downfield aldehyde signals in the NMR—together form a unique spectroscopic fingerprint. These principles and methodologies are broadly applicable to the characterization of other aliphatic aldehydes, serving as a valuable resource for researchers in the chemical sciences.

References

-

PubChem. 2-Propyl-1-heptanol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Propylheptanal. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). 1-Heptanol, 2-propyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). 1-Heptanol, 2-propyl-. NIST Chemistry WebBook. [Link]

-

Wikipedia. 2-Propylheptanol. [Link]

-

PubChem. 2-Propylheptan-1-amine. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). 1-Heptanol, 2-propyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 2-Propyl-cis-2-heptenal. [Link]

-

PubChem. (2R)-2-propylheptanal. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Propylhept-2-enal. National Center for Biotechnology Information. [Link]

-

LookChem. 2-Propyl-1-heptanol. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 2-Bromo-2-propylheptanal. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 1-Heptanol, 2-propyl- (CAS 10042-59-8). [Link]

-

National Institute of Standards and Technology (NIST). Welcome to the NIST WebBook. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

The Organic Chemistry Tutor. Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Chemsrc. 2-propylheptanol | CAS#:10042-59-8. [Link]

Sources

Unveiling a Synthetic Entity: An In-depth Technical Guide on the Origins of 2-Propylheptan-1-al

Executive Summary: This technical guide provides a comprehensive analysis of the known origins of 2-Propylheptan-1-al. A thorough review of scientific literature and chemical databases reveals a significant finding: there is currently no documented evidence of this compound occurring naturally. This document establishes that this compound and its corresponding alcohol, 2-Propylheptan-1-ol, are primarily products of industrial synthesis. For researchers, scientists, and drug development professionals, this guide illuminates the synthetic nature of this compound, contrasts it with general biosynthetic pathways for similar molecules, and underscores a notable gap in the current understanding of natural product chemistry.

Introduction to this compound

This compound is a branched-chain aldehyde with the molecular formula C10H20O. As an aldehyde, it is characterized by a carbonyl group at the end of a carbon chain, making it a reactive intermediate and a potential building block in organic synthesis. While its direct commercial applications are limited, it is a precursor to the more widely used C10 alcohol, 2-Propylheptan-1-ol.

Table 1: Physicochemical Properties of this compound and its corresponding alcohol

| Property | This compound | 2-Propylheptan-1-ol |

| CAS Number | 76058-49-6[] | 10042-59-8[2][3][4][5][6] |

| Molecular Formula | C10H20O[7] | C10H22O[2][3][4] |

| Molecular Weight | 156.27 g/mol | 158.28 g/mol [3][4] |

| Appearance | - | Colorless to light yellow liquid/waxy solid[2][3] |

| Boiling Point | - | 215-225 °C[2][8] |

| Solubility | - | Insoluble in water; soluble in most organic solvents[3][8] |

Natural Occurrence: An Absence of Evidence

Despite extensive searches of chemical and biological databases, no definitive evidence has been found for the natural occurrence of this compound. It has not been identified as a component of essential oils, a volatile organic compound (VOC) from plants, or as an insect pheromone[9][10]. This is a critical finding for researchers investigating novel natural products and biosynthetic pathways. The absence of this compound in nature suggests that either the specific enzymatic machinery for its production is not common, or it is a highly transient intermediate that does not accumulate to detectable levels.

Potential Biosynthetic Pathways for Branched-Chain Aldehydes

While this compound itself has not been found in nature, the biosynthesis of other branched-chain aldehydes is well-documented in plants and microorganisms.[11] These pathways provide a theoretical framework for how a compound like this compound could potentially be formed.

Amino Acid Catabolism (Ehrlich Pathway)

The Ehrlich pathway is a key metabolic route in yeast and other microbes for the production of fusel alcohols from amino acids.[11] This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde with one less carbon, and finally, reduction to an alcohol. A hypothetical pathway for this compound could start from a C11 branched-chain amino acid, which is not one of the common proteinogenic amino acids.

Fatty Acid Metabolism

Aldehydes are known to be derived from the oxidation of fatty acids in plants.[12][13] This can occur through enzymatic pathways involving lipoxygenases or α-dioxygenases, or through non-enzymatic oxidation.[13][14] The formation of this compound would necessitate a branched-chain fatty acid precursor and a specific enzymatic system capable of cleaving it to the corresponding C10 aldehyde.

Below is a diagram illustrating a generalized and hypothetical biosynthetic pathway for a branched-chain aldehyde, which could theoretically lead to this compound if the appropriate precursors and enzymes were present.

Caption: Hypothetical biosynthetic pathway for this compound.

Industrial Synthesis: The True Origin

The available literature points exclusively to the synthetic origins of this compound and its derivatives. The industrial production of its corresponding alcohol, 2-Propylheptan-1-ol, is well-established and typically involves a multi-step process.[2][15]

Experimental Protocol: Synthesis of 2-Propylheptan-1-ol

The commercial synthesis of 2-Propylheptan-1-ol generally follows these key steps:

-

Hydroformylation of Butenes: A mixture of butenes is reacted with syngas (carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to produce valeraldehyde (pentanal).[15]

-

Aldol Condensation: The resulting valeraldehyde undergoes a base-catalyzed aldol condensation to form 2-propyl-2-heptenal.

-

Hydrogenation: The unsaturated aldehyde, 2-propyl-2-heptenal, is then hydrogenated, typically using a nickel or palladium catalyst, to reduce both the carbon-carbon double bond and the aldehyde group, yielding 2-Propylheptan-1-ol.[8][15]

The aldehyde, this compound, can be synthesized by the oxidation of 2-Propylheptan-1-ol or as an intermediate in the hydrogenation of 2-propyl-2-heptenal if the reaction conditions are controlled to selectively reduce the double bond.

Caption: Industrial synthesis workflow for 2-Propylheptan-1-ol.

Analytical Considerations and Future Directions

The lack of detection of this compound in natural sources could be due to several factors. As a reactive aldehyde, it may exist as a transient intermediate that is quickly converted to its corresponding alcohol or acid. Furthermore, its concentration in natural matrices could be below the detection limits of standard analytical techniques used in natural product discovery.

Future research in this area could focus on highly sensitive analytical methods, such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), to screen for trace amounts of this compound in diverse biological samples. Additionally, exploring the genomes of various organisms for enzymes with predicted activity towards branched-chain substrates could provide clues to potential, yet undiscovered, biosynthetic pathways.

Conclusion

References

-

ASM Journals. (n.d.). Microbial Engineering for Aldehyde Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Propylheptan-1-ol: A Versatile Industrial Chemical for Diverse Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Retrieved from [Link]

-

MDPI. (n.d.). Production of Aldehydes by Biocatalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Propylheptanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propylheptanal | C10H20O | CID 3018634. Retrieved from [Link]

-

LookChem. (n.d.). 2-Propyl-1-heptanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Insect pheromones. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propyl-1-heptanol | C10H22O | CID 24847. Retrieved from [Link]

Sources

- 2. 2-Propylheptanol - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. 2-Propyl-1-heptanol | C10H22O | CID 24847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 10042-59-8: 2-Propylheptanol | CymitQuimica [cymitquimica.com]

- 6. 2-Propyl-1-heptanol price,buy 2-Propyl-1-heptanol - chemicalbook [m.chemicalbook.com]

- 7. 2-Propylheptanal | C10H20O | CID 3018634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Insect pheromones - Wikipedia [en.wikipedia.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 13. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 2-Propylheptanol | 10042-59-8 | Benchchem [benchchem.com]

Biological activity and mechanism of action of 2-Propylheptan-1-al

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of 2-Propylheptan-1-al

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the current scientific understanding of this compound (CAS 76058-49-6). Direct research on the biological activity and mechanism of action of this specific aldehyde is notably scarce in publicly accessible literature. Consequently, this document adopts a holistic approach by examining this compound within its metabolic context. We will explore the biological activities of its corresponding alcohol, 2-Propylheptan-1-ol, and its carboxylic acid derivative, 2-Propylheptanoic acid, to infer its potential biological significance. The guide delves into the known toxicological properties of related compounds, the potential therapeutic applications of its metabolites—particularly the anticonvulsant properties of 2-Propylheptanoic acid—and provides detailed experimental protocols for synthesis and biological evaluation.

Introduction to this compound and its Chemical Family

This compound is a branched-chain aldehyde with the molecular formula C₁₀H₂₀O.[1] While it is commercially available, its primary role appears to be as a chemical intermediate rather than a bioactive end-product. To understand its potential biological role, it is crucial to consider it as part of a metabolic triad with its corresponding primary alcohol and carboxylic acid.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 76058-49-6 | C₁₀H₂₀O | 156.27[1] |

| 2-Propylheptan-1-ol | 10042-59-8 | C₁₀H₂₂O | 158.28[2] |

| 2-Propylheptanoic acid | 31080-39-4 | C₁₀H₂₀O₂ | 172.26[3] |

The metabolic conversion between these three compounds is a fundamental pathway for xenobiotic metabolism in many organisms.

Presumed Metabolic Pathway

The likely metabolic fate of this compound in a biological system is either reduction to 2-Propylheptan-1-ol or oxidation to 2-Propylheptanoic acid, catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively.

Caption: Presumed metabolic pathway of this compound.

Biological Activity of Related Compounds

In the absence of direct data for the aldehyde, we must turn to its immediate metabolic neighbors to understand potential biological effects.

2-Propylheptan-1-ol: Cytotoxicity

The alcohol form, 2-Propylheptan-1-ol, has been reported to be toxic to cells.[4][5] The proposed mechanism for this cytotoxicity is interference with fatty acid and protein synthesis.[4][5] The degree of toxicity can vary depending on the cell type and the concentration of the compound.[5] This suggests that if this compound is reduced in vivo, the resulting alcohol could exert cytotoxic effects.

2-Propylheptanoic Acid: A Valproic Acid Analogue with Anticonvulsant Properties

The oxidized metabolite, 2-Propylheptanoic acid, is a structural analogue of valproic acid, a well-known anticonvulsant and mood stabilizer.[6] This structural similarity imparts significant biological activity.

Mechanism of Action: In vivo studies in mice have suggested that 2-Propylheptanoic acid exhibits anticonvulsant properties through two primary mechanisms:

-

Blockade of Voltage-Gated Sodium Channels: This action reduces the excessive neuronal firing characteristic of epileptic seizures.[]

-

Modulation of Neurotransmitter Systems: It is reported to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which helps to dampen excessive neuronal activity.[]

These findings indicate that 2-Propylheptanoic acid, and by extension its precursor this compound, are of significant interest to researchers in neurology and drug development.

Caption: Workflow for MTT-based cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve the desired final concentrations.

-

Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader.

-

Analysis: Plot absorbance against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Synthesis of 2-Propylheptan-1-ol

The commercial production of the related alcohol, 2-Propylheptan-1-ol, is a well-established three-step process. [8]This provides a relevant synthetic protocol within the chemical family of this compound.

-

Hydroformylation of Butenes: A mixture of butenes is reacted with synthesis gas (CO and H₂) using a rhodium catalyst to produce valeraldehyde (pentanal). [8]2. Aldol Condensation: The resulting valeraldehyde undergoes a base-catalyzed self-condensation to form the α,β-unsaturated aldehyde, 2-propyl-2-heptenal. [9]3. Hydrogenation: The unsaturated aldehyde is then hydrogenated, typically over a nickel or palladium catalyst, to yield 2-Propylheptan-1-ol. [10]

Future Directions and Conclusion

The biological profile of this compound remains largely unexplored. The primary value of this compound for life science researchers may lie in its role as a metabolic precursor to 2-Propylheptanoic acid, a molecule with demonstrated anticonvulsant properties analogous to valproic acid. [6][] Future research should focus on:

-

Direct Cytotoxicity Studies: Performing assays like the MTT protocol described to determine the intrinsic toxicity of the aldehyde.

-

Metabolic Studies: Using in vitro (e.g., liver microsomes) and in vivo models to confirm the metabolic pathway and determine the rate of conversion to the corresponding alcohol and carboxylic acid.

-

Pharmacological Evaluation: Assessing the anticonvulsant and other neurological effects of this compound administration in animal models to see if it functions as a prodrug for 2-Propylheptanoic acid.

References

Sources

- 1. 2-Propylheptanal | C10H20O | CID 3018634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propyl-1-heptanol | C10H22O | CID 24847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Propylheptanoic acid | C10H20O2 | CID 35728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 10042-59-8: 2-Propylheptanol | CymitQuimica [cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-Propylheptanoic acid | 2-N-PROPYL-1-HEPTANOIC ACID | TargetMol [targetmol.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Propylheptanol - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

The Emergence of a C10 Workhorse: A Technical Guide to the Discovery and Historical Context of 2-Propylheptan-1-al

This technical guide delves into the discovery and historical context of 2-Propylheptan-1-al, a pivotal intermediate in the production of C10 plasticizer alcohols. Rather than a singular moment of discovery, the story of this aldehyde is intrinsically woven into the broader narrative of industrial organic synthesis, specifically the evolution of the oxo process and the relentless pursuit of superior polymer additives. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific and industrial landscape that gave rise to this compound, its synthesis, and its significance.

Historical Context: The Rise of Oxo Alcohols and the Demand for Advanced Plasticizers

The mid-20th century witnessed a surge in the production and application of polymers, with polyvinyl chloride (PVC) at the forefront. The utility of PVC, however, was contingent on the development of effective plasticizers to impart flexibility and durability. Early plasticizers, while functional, often suffered from issues of volatility, migration, and environmental concerns. This created a strong impetus for the development of higher molecular weight plasticizers with improved permanence and performance characteristics.

The key to these advanced plasticizers lay in the corresponding higher alcohols. The "oxo synthesis," or hydroformylation, discovered by Otto Roelen of Ruhrchemie in 1938, provided an elegant and efficient method for converting olefins into aldehydes.[1] This process, which involves the addition of carbon monoxide and hydrogen to an olefin, became the cornerstone of industrial alcohol production.[1][2]

The development of plasticizers from branched-chain alcohols, such as 2-ethylhexanol, was a significant advancement.[3] However, the demand for even higher performance plasticizers with lower volatility led researchers to explore longer-chain alcohols, such as the C10 alcohol, 2-propylheptan-1-ol.[4] It is within this context that this compound emerged, not as a standalone discovery, but as a critical, albeit transient, intermediate in the synthesis of its more commercially prominent alcohol counterpart.

The Synthesis of 2-Propylheptan-1-ol: The Crucial Role of this compound

The commercial production of 2-propylheptan-1-ol is a multi-step process that hinges on the formation and subsequent hydrogenation of this compound and its unsaturated precursor. The process typically begins with the hydroformylation of butenes to produce n-valeraldehyde (pentanal).[5]

From Butenes to Valeraldehyde: The Hydroformylation Step

The initial step involves the reaction of a butene feedstock with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. Modern processes, such as the LP Oxo℠ Technology developed by Johnson Matthey and Dow, utilize a rhodium-based catalyst system, which allows for milder operating conditions and high selectivity to the desired linear aldehyde, n-valeraldehyde.[4][6]

The Aldol Condensation: Formation of the C10 Aldehyde Backbone

The n-valeraldehyde produced in the hydroformylation step then undergoes a base-catalyzed aldol condensation. In this crucial step, two molecules of n-valeraldehyde react to form a β-hydroxy aldehyde, which subsequently dehydrates to yield the α,β-unsaturated aldehyde, 2-propylhept-2-enal.[7]

Hydrogenation: The Final Conversion to Alcohol

The final stage of the process is the hydrogenation of the C10 aldehyde mixture. This step typically employs a nickel or copper chromite catalyst and converts both the unsaturated 2-propylhept-2-enal and any saturated this compound to the final product, 2-propylheptan-1-ol.[8] The saturated aldehyde, this compound, is a key intermediate in this hydrogenation process.

The overall synthetic pathway is visualized in the following diagram:

Caption: Synthesis pathway of 2-Propylheptan-1-ol.

Physicochemical Properties of this compound and its Precursor

While primarily an intermediate, this compound and its unsaturated precursor, 2-propylhept-2-enal, possess distinct physicochemical properties.

| Property | This compound | 2-Propylhept-2-enal |

| Molecular Formula | C₁₀H₂₀O[9] | C₁₀H₁₈O[10] |

| Molecular Weight | 156.27 g/mol [9] | 154.25 g/mol [10] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[11] |

| Boiling Point | Not readily available | Not readily available |

| CAS Number | 76058-49-6[9] | 34880-43-8[10] |

Experimental Protocol: Laboratory Scale Synthesis of 2-Propylheptan-1-ol via Aldol Condensation and Hydrogenation

The following protocol outlines a representative laboratory-scale synthesis, mirroring the industrial process.

Step 1: Aldol Condensation of n-Valeraldehyde

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-valeraldehyde.

-

Slowly add a catalytic amount of a base, such as a 10% aqueous solution of sodium hydroxide, while stirring.

-

Heat the reaction mixture to a gentle reflux for several hours to promote the condensation and dehydration to 2-propylhept-2-enal.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize the base with a dilute acid (e.g., 1M HCl).

-

Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-propylhept-2-enal.

Step 2: Hydrogenation to 2-Propylheptan-1-ol

-

In a high-pressure autoclave, dissolve the crude 2-propylhept-2-enal in a suitable solvent such as ethanol.

-

Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

-

Heat the mixture to the target temperature while stirring vigorously.

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, cool the autoclave, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure, and purify the resulting 2-propylheptan-1-ol by distillation.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the synthesis of 2-Propylheptan-1-ol.

Applications and Future Outlook

While this compound's primary role is as an intermediate, the final product, 2-propylheptan-1-ol, and its ester derivatives, such as di(2-propylheptyl) phthalate (DPHP), are widely used as high-performance plasticizers in PVC for applications demanding low volatility and high permanence, such as in automotive interiors and construction materials.[4] Beyond plasticizers, 2-propylheptan-1-ol also finds use in the synthesis of surfactants and lubricants.[8]

The story of this compound is a testament to the interconnectedness of chemical innovation. Its existence is a direct consequence of the need for advanced materials, and its synthesis is a showcase of elegant and efficient industrial chemistry. As the demand for high-performance, safer, and more sustainable materials continues to grow, the fundamental chemical transformations that produce key intermediates like this compound will remain a cornerstone of the chemical industry.

References

-

2-Propylheptanol. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Plasticizers: A Historical Overview. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

2-Propyl Heptanol. (n.d.). Johnson Matthey. Retrieved January 21, 2026, from [Link]

- The Chemistry and Application of 2-Propylheptan-1-ol: A Technical Overview. (2025, October 14). Google Cloud.

-

2-Propylheptanal|76058-49-6. (n.d.). Molbase. Retrieved January 21, 2026, from [Link]

- Preparation of 2-propylheptanol and other alcohols. (1989, July 11). Google Patents.

- Yadav, V. (2023). Plasticizers: Past, present and future: a review. International Journal of Chemical Studies, 11(4), 2539-2544.

-

The OXO Process For Alcohol Manufacture From Olefins. (n.d.). Fischer-Tropsch Archive. Retrieved January 21, 2026, from [Link]

-

Oxo Alcohol Process LP Oxo Technology. (n.d.). Johnson Matthey. Retrieved January 21, 2026, from [Link]

-

2-Propylheptanal. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

(2R)-2-propylheptanal. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Oxo alcohol. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Dow and Johnson Matthey's licensed LP Oxo Process Technology chosen for Anqing's new oxo plant in China. (2022, September 28). Dow Corporate. Retrieved January 21, 2026, from [Link]

-

How they created their world – the world of OXO alcohols and plasticizers. (2016, May 24). Oxoplast. Retrieved January 21, 2026, from [Link]

-

2-Propylhept-2-enal. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

The Function and Selection of Ester Plasticizers. (n.d.). Hallstar Industrial. Retrieved January 21, 2026, from [Link]

-

"Plasticizers". In: Encyclopedia of Polymer Science and Technology. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. (2024, November 26). MDPI. Retrieved January 21, 2026, from [Link]

Sources

- 1. fischer-tropsch.org [fischer-tropsch.org]

- 2. Oxo alcohol - Wikipedia [en.wikipedia.org]

- 3. hallstarindustrial.com [hallstarindustrial.com]

- 4. matthey.com [matthey.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxo Alcohol Process LP Oxo℠ Technology | Johnson Matthey | Johnson Matthey [matthey.com]

- 7. 2-Propylhept-2-enal|Research Chemical [benchchem.com]

- 8. 2-Propylheptanol - Wikipedia [en.wikipedia.org]

- 9. 2-Propylheptanal | C10H20O | CID 3018634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Propylhept-2-enal | C10H18O | CID 118745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy 2-Propylhept-2-enal | 34880-43-8 [smolecule.com]

A Technical Guide to the Physical and Chemical Stability of 2-Propylheptan-1-al

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylheptan-1-al, a branched-chain aliphatic aldehyde, is a key intermediate in the synthesis of various industrial chemicals, including plasticizers and surfactants. As with many aldehydes, its utility is intrinsically linked to its reactivity, which also predisposes it to several degradation pathways. This technical guide provides a comprehensive analysis of the physical and chemical stability of this compound. It delves into the primary degradation mechanisms, including oxidation, polymerization, and aldol condensation, and examines the influence of environmental factors such as temperature, light, and pH. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies and for the analytical determination of this compound and its principal degradation products, offering a framework for ensuring its quality and stability in research and development settings.

Introduction to this compound: A Molecule of Industrial Significance

This compound is a C10 aldehyde characterized by a propyl group at the alpha-carbon of a heptanal backbone. This branched structure imparts specific physical properties, such as a high boiling point and low water solubility, which are advantageous in various synthetic applications. Its primary route of synthesis is often through the hydroformylation of butenes to produce valeraldehyde, followed by an aldol condensation and subsequent hydrogenation to 2-propyl-2-heptenal, which is then reduced to the corresponding alcohol, 2-propylheptan-1-ol. The aldehyde, this compound, is a direct precursor in the oxidation pathway to 2-propylheptanoic acid and can be produced via the controlled oxidation of 2-propylheptan-1-ol.[1]

The aldehyde functional group is the cornerstone of its reactivity, making it susceptible to nucleophilic attack and oxidation. Understanding the stability of this compound is therefore paramount for optimizing storage conditions, ensuring reaction yields, and maintaining the purity of its downstream products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical in predicting its behavior in various environmental and experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| CAS Number | 76058-49-6 | [2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 203.5°C at 760 mmHg | [3] |

| Density | 0.816 g/cm³ | [3] |

| Flash Point | 70.7°C | [3] |

| Refractive Index | 1.421 | [3] |

| Water Solubility | Low (predicted based on structure) | |

| XLogP3-AA | 3.6 | [2] |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is largely dictated by the reactivity of its aldehyde group. The principal degradation pathways are oxidation, polymerization, and aldol condensation. These pathways can be influenced by several external factors.

Oxidation

The most significant degradation pathway for this compound is oxidation of the aldehyde functional group to a carboxylic acid.[4]

-

Mechanism : In the presence of atmospheric oxygen (autoxidation) or other oxidizing agents, this compound is converted to 2-propylheptanoic acid. This process can be accelerated by exposure to light and elevated temperatures, and the presence of metal ions.

The overall reaction is as follows:

The formation of 2-propylheptanoic acid introduces an acidic impurity that can alter the pH of the sample and potentially catalyze further degradation reactions.[5][6][7]

Polymerization and Oligomerization

Aliphatic aldehydes are known to undergo polymerization or oligomerization, particularly under certain storage conditions.[8][9]

-

Mechanism : Acidic or basic impurities can catalyze the formation of cyclic trimers (trioxanes) or linear polymers. For this compound, this would involve the nucleophilic attack of the oxygen of one aldehyde molecule on the carbonyl carbon of another. Low-temperature storage can sometimes accelerate the formation of trimers.[9] The steric hindrance from the propyl group at the α-carbon may slow down the rate of polymerization compared to linear aldehydes.

Aldol Condensation

As an aldehyde with α-hydrogens, this compound can undergo self-aldol condensation, especially in the presence of acidic or basic catalysts.

-

Mechanism : A base can abstract an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule of this compound. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating or under acidic/basic conditions to form an α,β-unsaturated aldehyde.

The presence of α,β-unsaturated aldehyde impurities can be a concern as they are often reactive and can impart color to the material.

Diagram of Primary Degradation Pathways

Caption: Major degradation routes for this compound.

Factors Influencing Stability

-

Temperature : Elevated temperatures accelerate the rates of oxidation, polymerization, and aldol condensation.[4] Therefore, storage at cool temperatures is recommended.

-

Light : Exposure to UV or visible light can provide the energy to initiate autoxidation.[4] Storage in amber or opaque containers is crucial.

-

pH : Both acidic and basic conditions can catalyze polymerization and aldol condensation reactions.[4][9] It is important to maintain a neutral environment and avoid contact with acidic or basic materials.

-

Oxygen : The presence of atmospheric oxygen is a primary driver for the oxidative degradation to 2-propylheptanoic acid.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance stability.

-

Presence of Impurities : Metal ions can catalyze oxidation, while acidic or basic impurities can promote polymerization and aldol reactions. The purity of the starting material is therefore a critical factor in its long-term stability.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended for this compound:

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The container should be protected from light. For long-term storage, blanketing with an inert gas is advisable.

-

Handling : Handle in a well-ventilated area, avoiding contact with skin and eyes.[10] Use non-sparking tools and prevent the buildup of electrostatic charge.[10] Avoid contact with strong oxidizing agents, acids, and bases.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[11][12][13]

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Protocol for Forced Degradation of this compound

Objective : To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.

Materials :

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Vials with inert caps

-

Calibrated oven

-

Photostability chamber

Procedure :

-

Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis :

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis :

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation :

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation :

-

Place a solid or neat liquid sample of this compound in a vial in an oven at 80°C for 48 hours.

-

At specified time points, dissolve a known amount of the sample in a suitable solvent for analysis.

-

-

Photolytic Degradation :

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Simultaneously, keep a control sample protected from light.

-

Analyze both samples at the end of the exposure period.

-

Analytical Methodologies for Stability Assessment

The choice of analytical technique is crucial for accurately quantifying this compound and its degradation products.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of aldehydes, often requiring derivatization to enhance UV detection and chromatographic retention.[15]

Protocol: HPLC Analysis with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Objective : To quantify this compound and its carbonyl-containing degradation products.

Materials :

-

2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure :

-

Derivatization :

-

To a known volume of the sample (from the forced degradation study or a stability sample), add an excess of the DNPH solution.

-

Allow the reaction to proceed at room temperature for at least 1 hour to form the corresponding hydrazone derivatives.

-

-

HPLC Conditions :

-

Mobile Phase : Gradient of acetonitrile and water.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection : UV at 360 nm.

-

Injection Volume : 10 µL.

-

-

Analysis :

-

The DNPH derivatives of this compound and any aldehyde/ketone degradation products will be separated and can be quantified against a standard curve prepared from a derivatized reference standard of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds, including this compound and its degradation products.

Protocol: GC-MS Analysis

Objective : To identify and quantify this compound and its volatile degradation products.

Procedure :

-

Sample Preparation : Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC-MS Conditions :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature : 250°C.

-

Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas : Helium.

-

MS Detector : Electron ionization (EI) mode, scanning from m/z 40 to 400.

-

-

Analysis :

-

Compounds will be identified based on their retention times and mass spectra, which can be compared to a spectral library. Quantification can be performed using an internal standard.

-

Conclusion

This compound is a reactive molecule whose stability is a critical consideration for its use in research and industry. The primary degradation pathways are oxidation to 2-propylheptanoic acid, polymerization, and aldol condensation. These degradation processes are accelerated by heat, light, and the presence of oxygen and catalytic impurities. By implementing appropriate storage and handling procedures, such as maintaining a cool, dark, and inert environment, the stability of this compound can be significantly enhanced. The use of robust analytical methods, such as HPLC with derivatization and GC-MS, coupled with well-designed forced degradation studies, provides the necessary framework for monitoring the purity and stability of this important chemical intermediate.

References

- EP0096153A2 - Stabilization of aldehydes - Google P

- 2-PROPYL-2-HEPTENAL - Safety Data Sheet - ChemicalBook. (URL: not available)

- JP2018095582A - Method of stabilizing aliphatic aldehyde - Google P

- Application Notes and Protocols: Derivatization of 2-Propylheptanol for Enhanced Functionality - Benchchem. (URL: not available)

-

Aldehyde - Wikipedia. (URL: [Link])

-

What is stability of aldehyde and ketone? - Quora. (URL: [Link])

- CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (URL: not available)

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL: [Link])

- 2-Propylheptanol | 10042-59-8 - Benchchem. (URL: not available)

-

Aldehyde - Organic, Reactivity, Carboxylic Acids - Britannica. (URL: [Link])

-

Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (URL: [Link])

-

Forced Degradation Studies - MedCrave online. (URL: [Link])

-

Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement | Request PDF - ResearchGate. (URL: [Link])

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL: [Link])

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (URL: [Link])

-

New analytical method for determining aldehydes in aqueous samples - CDC Stacks. (URL: [Link])

- stability and degradation of "3-Propylhept-2-enal" under different conditions - Benchchem. (URL: not available)

- Method of analysis of aldehyde and ketone by mass spectrometry - Google P

-

forced degradation products: Topics by Science.gov. (URL: [Link])

-

2-Propylheptanoic acid - JYT Chemical. (URL: [Link])

-

2-Propylhept-2-enal | C10H18O | CID 118745 - PubChem - NIH. (URL: [Link])

-